アクマミジン

説明

Rhazin is a biochemical.

科学的研究の応用

アルストニア・スカラーリスにおけるアルカロイドプロファイリング

アクマミジンは、アルストニア・スカラーリスの葉、茎、幹樹皮、果実、花におけるアルカロイドを調査した研究で特徴付けられ、定量化された8つのアルカロイドの1つです 。 この研究では、アルカロイド含有量が組織特異的であることが判明し、A. スカラーリス におけるアルカロイド産生への植物組織組織の影響を示しています。 結果は、アルカロイドを得るための最適な部分は幹樹皮であることを示唆しています。なぜなら、それは7つのアルカロイドを含んでいるからです .

サルパギン-アジュマリン-クミン型アルカロイドの集合的合成

アクマミジンは、サルパギン-アジュマリン-クミン型アルカロイドの非対称合成に対する統一的なアプローチを開発した研究で合成された14の天然アルカロイドの1つです 。 この研究は、初めてアクマミジンの合成を達成したため、重要です .

抗マラリア活性

アクマミジンは、P. ファルシパルム に対する抗マラリア活性について評価されています。 この化合物は、10 µg/mLで中等度の32.6%の阻害を示しました 。これは、マラリアの治療における潜在的な使用を示しています。

ヒトと家畜における治療用途

アクマミジンの供給源であるアルストニア・スカラーリスは、ヒトと家畜の病気を治療するための治療目的で広く認識されています 。 アクマミジンなどのアルカロイドの組成と産生は、組織特異的な代謝と季節変動によって異なります .

代謝プロファイリング

アクマミジンは、アルストニア・スカラーリスの代謝プロファイリング研究で使用されています 。 これらの研究は、植物組織の組織がアルカロイド産生に与える影響を理解するのに役立ちます .

伝統医学

アクマミジンを含むアルストニア・スカラーリスは、さまざまなヒトと家畜の病気の治療のための伝統薬として使用されてきました 。 この植物からいくつかの生物学的に活性な化合物が単離されています .

作用機序

Akuammidine, also known as Rhazin, is an indole alkaloid found in the seeds of the tree Picralima nitida, commonly known as akuamma . This compound has been traditionally used for its medicinal properties, and recent research has shed light on its mechanism of action.

Target of Action

The primary targets of Akuammidine are the opioid receptors . These receptors are a group of G protein-coupled receptors with opioids as ligands. They are distributed widely in the brain and are found in the spinal cord and digestive tract.

Mode of Action

Akuammidine acts as a weak agonist at the mu-opioid receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, Akuammidine binds to the mu-opioid receptor, triggering a response.

Biochemical Pathways

This is likely due to the inhibition of neurotransmitter release by reducing the amount of intracellular cAMP through the inhibition of adenylyl cyclase .

Pharmacokinetics

Like other alkaloids, it is likely to be absorbed in the gut, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

The activation of the mu-opioid receptor by Akuammidine can lead to analgesic effects, making it potentially useful for pain management . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of compounds like Akuammidine . Factors such as pH, temperature, and the presence of other compounds can affect the stability and efficacy of Akuammidine.

特性

IUPAC Name |

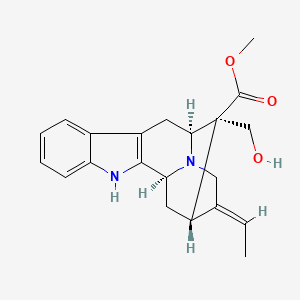

methyl (1S,12S,13S,14S,15E)-15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3/c1-3-12-10-23-17-9-15(12)21(11-24,20(25)26-2)18(23)8-14-13-6-4-5-7-16(13)22-19(14)17/h3-7,15,17-18,22,24H,8-11H2,1-2H3/b12-3-/t15-,17-,18-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCEFXZXHYFOPIE-GJZACXSBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)(CO)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/CN2[C@H]3C[C@@H]1[C@]([C@@H]2CC4=C3NC5=CC=CC=C45)(CO)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201318274 | |

| Record name | Akuammidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

639-36-1 | |

| Record name | Akuammidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=639-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhazin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000639361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Akuammidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AKUAMMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R0Q989C5D1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Akuammidine?

A1: Akuammidine has a molecular formula of C21H24N2O3 and a molecular weight of 352.43 g/mol.

Q2: What spectroscopic data is available for Akuammidine?

A2: Researchers commonly utilize various spectroscopic methods for Akuammidine structural elucidation, including:

- NMR (Nuclear Magnetic Resonance): Both 1D (1H, 13C, DEPT 135°) and 2D (COSY, HMQC, HMBC) NMR techniques provide detailed information about the compound's structure and stereochemistry. [, , , , , , ]

- MS (Mass Spectrometry): MS analysis helps determine the molecular weight and fragmentation pattern of Akuammidine, aiding in structure confirmation. [, , , , , , , ]

- UV (Ultraviolet) and IR (Infrared) Spectroscopy: These techniques provide information about the functional groups present in the molecule. [, , ]

Q3: What is the absolute configuration of Akuammidine?

A3: The absolute configuration of Akuammidine, as determined by single-crystal X-ray diffraction, is (3S,5S,15R,16R). []

Q4: From which plant species has Akuammidine been isolated?

A4: Akuammidine has been isolated from various plant species, including:

- Kopsia singapurensis [, ]

- Alstonia scholaris [, , , , ]

- Aspidosperma quebracho-blanco [, , ]

- Ochrosia borbonica []

- Gelsemium elegans [, , ]

- Tabernaemontana olivacea []

- Vinca erecta []

- Picralima nitida [, ]

- Mitragyna speciosa []

- Voacanga chalotiana []

- Voacanga africana []

- Rhazya stricta []

- Strychnos angolensis []

- Leuconotis eugenifolius []

Q5: What methods are used to isolate Akuammidine from plant material?

A5: Isolation of Akuammidine typically involves a combination of extraction and chromatographic techniques.

- Extraction: Researchers often use solvents like methanol, dichloromethane, or hexane to extract alkaloids from plant material. [, , , ]

- Chromatography: Various chromatographic methods like column chromatography (CC), thin layer chromatography (TLC), and preparative thin layer chromatography (PTLC) are employed to separate and purify Akuammidine. [, , ]

Q6: What biological activities have been reported for Akuammidine?

A6: Akuammidine has demonstrated various biological activities in preclinical studies, including:

- Cytotoxic activity: Akuammidine shows significant cytotoxic effects against human cervical cancer (HeLa) cells. []

- Antiplasmodial activity: It exhibits moderate antiplasmodial activity, suggesting potential antimalarial properties. [, ]

- Local anesthetic activity: Early studies suggest that Akuammidine possesses local anesthetic properties comparable to cocaine. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。